molecular formula C11H10ClN3O B14021321 3-(Benzyloxy)-5-chloropyrazin-2-amine

3-(Benzyloxy)-5-chloropyrazin-2-amine

Cat. No.: B14021321
M. Wt: 235.67 g/mol
InChI Key: MBSTYDUJAUWYMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzyloxy)-5-chloropyrazin-2-amine is a heterocyclic compound that features a pyrazine ring substituted with a benzyloxy group at the 3-position and a chlorine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-5-chloropyrazin-2-amine typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through various methods, including the cyclization of appropriate precursors.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions. For example, a benzyloxy halide can react with a pyrazine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-5-chloropyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of benzyloxy aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

3-(Benzyloxy)-5-chloropyrazin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-5-chloropyrazin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)-2-methylpyrazine: Similar structure but with a methyl group instead of chlorine.

    5-Chloro-2-aminopyrazine: Lacks the benzyloxy group.

    3-(Benzyloxy)-5-bromopyrazin-2-amine: Bromine instead of chlorine.

Uniqueness

3-(Benzyloxy)-5-chloropyrazin-2-amine is unique due to the combination of the benzyloxy and chlorine substituents, which can impart distinct chemical and biological properties. This combination can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H10ClN3O

Molecular Weight

235.67 g/mol

IUPAC Name

5-chloro-3-phenylmethoxypyrazin-2-amine

InChI

InChI=1S/C11H10ClN3O/c12-9-6-14-10(13)11(15-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,14)

InChI Key

MBSTYDUJAUWYMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=CN=C2N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.